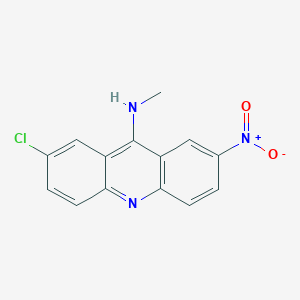

2-Chloro-N-methyl-7-nitroacridin-9-amine

Description

Structure

3D Structure

Properties

CAS No. |

56809-18-8 |

|---|---|

Molecular Formula |

C14H10ClN3O2 |

Molecular Weight |

287.70 g/mol |

IUPAC Name |

2-chloro-N-methyl-7-nitroacridin-9-amine |

InChI |

InChI=1S/C14H10ClN3O2/c1-16-14-10-6-8(15)2-4-12(10)17-13-5-3-9(18(19)20)7-11(13)14/h2-7H,1H3,(H,16,17) |

InChI Key |

GFKWGQBBXLUYMP-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=C2C=C(C=CC2=NC3=C1C=C(C=C3)[N+](=O)[O-])Cl |

Origin of Product |

United States |

Advanced Spectroscopic and Analytical Characterization of 2 Chloro N Methyl 7 Nitroacridin 9 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. For 2-Chloro-N-methyl-7-nitroacridin-9-amine, a combination of one-dimensional and two-dimensional NMR techniques would provide an unambiguous assignment of all proton and carbon signals.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the acridine (B1665455) core and the N-methyl group. The aromatic region would likely display a series of doublets and doublets of doublets, characteristic of the substituted benzene (B151609) rings. The electron-withdrawing nature of the nitro group at the 7-position and the chloro group at the 2-position would significantly influence the chemical shifts of the neighboring protons, generally shifting them downfield. The N-methyl group would appear as a singlet, typically in the range of 3.0-3.5 ppm. The proton on the amine nitrogen may show a broad signal, the position of which can be concentration and solvent dependent.

Expected ¹H NMR Chemical Shifts

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Aromatic-H | 7.5 - 9.0 | d, dd | 7.0 - 9.0 |

| N-CH₃ | 3.0 - 3.5 | s | - |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum would complement the ¹H NMR data by providing insights into the carbon skeleton. The spectrum would show signals for the fourteen carbon atoms of the acridine ring system, plus the carbon of the N-methyl group. The carbons attached to the electronegative chlorine and nitrogen atoms, as well as the carbon bearing the nitro group, would be significantly deshielded and appear at lower field. The chemical shifts of the quaternary carbons can be used to confirm the substitution pattern on the acridine core.

Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| C-Cl | 125 - 135 |

| C-NO₂ | 145 - 155 |

| C-N (ring) | 140 - 150 |

| C-N (amine) | 150 - 160 |

| Aromatic C-H | 115 - 135 |

| Aromatic C-q | 120 - 150 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

Two-dimensional NMR experiments are crucial for the definitive assignment of the complex proton and carbon spectra of substituted acridines.

COSY (Correlation Spectroscopy): This experiment would reveal the spin-spin coupling network between adjacent protons. For instance, it would clearly show the correlations between the protons on the same aromatic ring, aiding in their sequential assignment.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon to which it is directly attached. This would allow for the unambiguous assignment of the protonated carbons in the acridine rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, even if they are not directly bonded. This can be useful in determining the preferred conformation of the molecule, for instance, by observing through-space interactions between the N-methyl group and nearby aromatic protons.

Infrared (IR) Spectroscopy (FT-IR)

The FT-IR spectrum provides valuable information about the functional groups present in a molecule. For this compound, the spectrum would be characterized by several key absorption bands. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations. The N-H stretching vibration of the secondary amine and the C-H stretching of the aromatic rings and the methyl group would also be prominent. The C=C and C=N stretching vibrations of the acridine core would appear in the fingerprint region, along with the C-Cl stretching vibration.

Expected IR Absorption Bands

| Functional Group | Characteristic Absorption (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (amine) | 3300 - 3500 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H Stretch (CH₃) | 2850 - 3000 | Medium to Weak |

| C=N Stretch | 1620 - 1680 | Medium to Strong |

| C=C Stretch (aromatic) | 1450 - 1600 | Medium to Strong |

| NO₂ Asymmetric Stretch | 1500 - 1560 | Strong |

| NO₂ Symmetric Stretch | 1340 - 1380 | Strong |

Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (C₁₄H₁₀ClN₃O₂), HRMS would provide a very precise mass measurement of the molecular ion peak. The isotopic pattern of the molecular ion would be characteristic of a molecule containing one chlorine atom, with the [M+2]⁺ peak having an intensity of approximately one-third of the molecular ion peak [M]⁺. The fragmentation pattern would likely involve the loss of the nitro group (NO₂) and the methyl group (CH₃), as well as characteristic cleavages of the acridine ring system.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

The UV-Vis spectrum of this compound would be dominated by the extended π-conjugated system of the acridine core. Acridine derivatives typically exhibit multiple absorption bands in the UV and visible regions corresponding to π-π* transitions. The presence of the nitro group, a strong chromophore, is expected to cause a bathochromic (red) shift of the absorption maxima to longer wavelengths. The solvent used can also influence the position of the absorption bands.

Expected UV-Vis Absorption Maxima (λ_max)

| Transition | Expected Wavelength Range (nm) |

|---|---|

| π-π* (Acridine) | 250 - 300 |

| π-π* (Acridine) | 350 - 450 |

Fluorescence Spectroscopy

Acridine derivatives are well-known for their fluorescent properties, and the introduction of substituents can significantly modulate their emission and excitation spectra. While specific fluorescence data for this compound is not extensively detailed in the public domain, the behavior of related acridine compounds provides a strong basis for its expected fluorescent characteristics.

Acridine orange, a structurally related dye, is a classic example of an acridine derivative used in fluorescence microscopy and cell staining. It exhibits green fluorescence when bound to double-stranded DNA and red fluorescence with single-stranded DNA or RNA. aatbio.com This shift in emission is indicative of how the local environment can influence the fluorescence properties of the acridine core. The fluorescence of acridine orange is characterized by an excitation peak at approximately 490 nm and an emission peak around 520 nm when intercalated into dsDNA. aatbio.com

Research on other nitroacridine (B3051088) derivatives has shown that their interaction with biological macromolecules can lead to changes in fluorescence intensity. For instance, some acridine derivatives exhibit a decrease in fluorescence emission upon binding to human serum albumin (HSA), accompanied by a blue shift in the emission wavelength, suggesting a change in the polarity of the microenvironment around the fluorophore. nih.gov

Table 1: Expected Fluorescence Properties of this compound based on related compounds

| Property | Expected Characteristic | Rationale based on Analogues |

|---|---|---|

| Excitation Wavelength (λex) | Likely in the UV-A or blue region of the spectrum | Acridine derivatives typically absorb in this range. aatbio.com |

| Emission Wavelength (λem) | Dependent on solvent and binding interactions | The emission of acridine derivatives is sensitive to the environment. aatbio.comnih.gov |

| Quantum Yield | Potentially moderate to low | The presence of a nitro group can lead to fluorescence quenching. |

| Stokes Shift | Expected to be significant | A noticeable separation between excitation and emission peaks is common for fluorescent dyes. |

Circular Dichroism (CD) Spectroscopy

Circular dichroism (CD) spectroscopy is a powerful technique for studying the chirality of molecules and their interactions with other chiral entities, such as DNA. For acridine derivatives, CD is particularly useful in elucidating the nature of their binding to nucleic acids.

A study on the interaction of nitro-9-aminoacridine derivatives with DNA revealed that the position of the nitro group significantly influences the induced CD signal. nih.gov Specifically, 1-nitro derivatives, when bound to DNA, produced a notable Cotton effect in the 300-500 nm range, while the corresponding 2-nitro derivative did not show a similar effect. nih.gov This suggests that the stereochemistry of the drug-DNA complex is highly dependent on the substitution pattern on the acridine ring.

Given that this compound contains a nitro group at the 7-position, it is plausible that its interaction with DNA would result in a characteristic induced CD spectrum. The specific nature of this spectrum would provide insights into the geometry of the binding mode, such as intercalation between base pairs or groove binding. The observation of a CD signal would confirm a stereospecific interaction with the chiral DNA helix.

Table 2: Predicted Circular Dichroism Characteristics for the this compound-DNA Complex

| Parameter | Predicted Observation | Significance |

|---|---|---|

| Induced CD Signal | An observable Cotton effect upon binding to DNA. | Indicates a stereospecific interaction and the formation of a chiral supramolecular assembly. nih.gov |

| Spectral Range | Likely within the absorption bands of the acridine chromophore (300-500 nm). | The CD signal arises from the differential absorption of circularly polarized light by the drug's chromophore in the chiral environment of DNA. nih.gov |

| Sign of Cotton Effect | Dependent on the precise geometry of the drug-DNA complex. | The sign (positive or negative) can provide information about the orientation of the acridine ring relative to the DNA base pairs. |

Elemental Analysis

Elemental analysis is a fundamental analytical technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule, which is then compared to the theoretical values calculated from the chemical formula. This comparison is a crucial step in confirming the identity and purity of a synthesized compound.

For this compound, the chemical formula is C₁₄H₁₀ClN₃O₂. Based on this formula, the theoretical elemental composition can be calculated. While experimental data from a specific synthesis is not provided in the searched literature, the expected values are presented in the table below. Any experimentally obtained values would be expected to be in close agreement with these theoretical percentages, typically within a ±0.4% margin, to confirm the compound's identity.

Table 3: Theoretical Elemental Analysis Data for C₁₄H₁₀ClN₃O₂

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.01 | 14 | 168.14 | 58.45 |

| Hydrogen | H | 1.01 | 10 | 10.10 | 3.51 |

| Chlorine | Cl | 35.45 | 1 | 35.45 | 12.33 |

| Nitrogen | N | 14.01 | 3 | 42.03 | 14.62 |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.13 |

| Total | | | | 287.72 | 100.00 |

Computational Chemistry and Molecular Modeling Studies of 2 Chloro N Methyl 7 Nitroacridin 9 Amine

Molecular Docking Simulations

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is frequently used to predict the binding mode of a small molecule ligand to a protein or nucleic acid target.

Ligand-Macromolecule Binding Site Prediction

In the absence of direct studies on 2-Chloro-N-methyl-7-nitroacridin-9-amine, research on similar acridine (B1665455) derivatives often focuses on their intercalation with DNA or binding to the active sites of enzymes like topoisomerases or kinases. For a hypothetical study on this specific compound, researchers would likely select a macromolecular target based on the known biological activities of related nitroacridines.

The prediction of the binding site would involve preparing the 3D structure of both the ligand (this compound) and the macromolecule. Docking software would then be used to systematically explore possible binding poses of the ligand within the target's potential binding sites. The results would identify the most probable binding pocket and the key amino acid residues or nucleotides involved in the interaction.

Binding Affinity and Energy Calculations

Following the prediction of the binding pose, computational tools are used to estimate the binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol). These values provide a quantitative measure of the strength of the interaction between the ligand and the macromolecule. A lower binding energy generally indicates a more stable and favorable interaction. For instance, studies on other substituted acridines have reported binding energies when docked with various protein targets, and similar calculations would be essential to evaluate the potential of this compound as an inhibitor or binder.

Table 1: Illustrative Data from a Hypothetical Molecular Docking Study

| Macromolecular Target | Predicted Binding Site Residues | Docking Score (kcal/mol) | Key Interactions |

| Topoisomerase II | Asp479, Ser480, Gly772 | -9.5 | Hydrogen bonding, π-π stacking |

| DNA Duplex | Intercalation between G-C pairs | -8.2 | Intercalation, electrostatic interactions |

| Protein Kinase XYZ | Lys123, Glu145, Leu208 | -10.1 | Hydrogen bonding, hydrophobic interactions |

Note: The data in this table is hypothetical and serves as an example of what would be presented in a dedicated study.

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations provide insights into the dynamic behavior of molecules and their complexes over time. These simulations can validate the stability of docking poses and reveal conformational changes that are not apparent from static docking studies.

Ligand-Macromolecule Complex Stability

To assess the stability of the binding pose predicted by molecular docking, an MD simulation of the ligand-macromolecule complex would be performed. The root-mean-square deviation (RMSD) of the ligand and protein backbone atoms would be monitored over the course of the simulation. A stable RMSD trajectory would suggest that the ligand remains securely bound within the active site. Furthermore, these simulations can provide a more detailed picture of the intermolecular interactions, such as the persistence of hydrogen bonds and the role of water molecules in mediating the binding.

Table 2: Representative Data from a Hypothetical Molecular Dynamics Simulation

| System | Simulation Time (ns) | Average Ligand RMSD (Å) | Key Stable Interactions |

| Ligand-Topoisomerase II | 100 | 1.2 ± 0.3 | Persistent H-bond with Asp479 |

| Ligand-DNA Complex | 100 | 0.8 ± 0.2 | Stable intercalation geometry |

| Ligand-Protein Kinase XYZ | 100 | 1.5 ± 0.4 | Maintained hydrophobic contacts |

Note: This table contains hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Analysis

QSAR is a computational modeling method that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. A QSAR model can be used to predict the activity of new, unsynthesized compounds.

For this compound, a QSAR study would require a dataset of structurally related acridine derivatives with experimentally determined biological activities (e.g., IC50 values). Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, like multiple linear regression, would then be used to build a model that correlates these descriptors with the observed activity. Such a model could elucidate which chemical features of the acridine scaffold are most important for its biological function and guide the design of more potent analogues.

Table 3: Example of Molecular Descriptors Used in a Hypothetical QSAR Model

| Compound | Biological Activity (logIC50) | LogP | Dipole Moment (Debye) | Molecular Weight ( g/mol ) |

| Compound A | -5.2 | 3.1 | 4.5 | 280.7 |

| Compound B | -5.8 | 3.5 | 5.1 | 294.7 |

| This compound | (Predicted) | 3.8 | 5.5 | 301.7 |

Note: The data presented here is for illustrative purposes to demonstrate the principles of a QSAR study.

Derivation of Structural and Physicochemical Parameters

The structural and physicochemical parameters of this compound can be inferred from computational studies on similarly substituted acridines. These parameters are fundamental to understanding the molecule's stability, solubility, and ability to interact with biological targets. Key parameters include molecular weight, logP (lipophilicity), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors.

Quantum chemical calculations, such as Density Functional Theory (DFT), are often employed to determine optimized molecular geometries, bond lengths, and angles. For substituted 9-aminoacridines, computational analyses have shown that the planarity of the acridine ring system is a crucial feature, which can be influenced by the nature of its substituents. The chloro and nitro groups are electron-withdrawing, which can impact the electron distribution across the acridine scaffold. The N-methyl group on the exocyclic amine introduces both steric and electronic effects.

Table 1: Predicted Physicochemical Properties of Acridine Derivatives

| Property | 9-aminoacridine | 9-chloroacridine | 1-nitroacridine |

| Molecular Weight ( g/mol ) | 194.23 | 213.66 | 224.21 |

| LogP | 2.68 | 3.82 | 2.59 |

| TPSA (Ų) | 38.91 | 12.89 | 58.74 |

| Hydrogen Bond Donors | 1 | 0 | 0 |

| Hydrogen Bond Acceptors | 2 | 1 | 3 |

This table presents data for related acridine compounds to provide a comparative context for the properties of this compound.

Correlation with Molecular Interaction Profiles

The physicochemical parameters of acridine derivatives are strongly correlated with their molecular interaction profiles, particularly their ability to intercalate with DNA. Molecular modeling studies have demonstrated that the planar acridine ring can insert itself between the base pairs of DNA, a primary mechanism for the biological activity of many acridines.

The electrostatic potential surface of a molecule is a key determinant of its interaction with other molecules. For acridine derivatives, the distribution of charge, influenced by electron-withdrawing and electron-donating groups, dictates how the molecule aligns within the DNA helix. The nitro group, being strongly electron-withdrawing, is expected to create a region of positive electrostatic potential on the acridine ring, which can facilitate interactions with the negatively charged phosphate (B84403) backbone of DNA. Conversely, the lone pair of electrons on the amino group contributes to a region of negative potential.

Computational docking simulations can predict the preferred binding mode and affinity of acridine derivatives to DNA. These studies often reveal that substituents in various positions on the acridine ring can either enhance or hinder the intercalation process due to steric clashes or altered electronic interactions.

Quantum Chemical Calculations

Quantum chemical calculations provide a deeper understanding of the electronic structure and reactivity of molecules. For this compound, these calculations can predict its chemical behavior and potential reaction pathways.

Electronic Structure and Reactivity Descriptors

The electronic structure of an acridine derivative is characterized by its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO gap is an indicator of the molecule's chemical reactivity and stability.

Reactivity descriptors derived from quantum chemical calculations, such as chemical hardness, softness, electronegativity, and the electrophilicity index, can quantify the reactivity of a molecule. For this compound, the presence of the electron-withdrawing chloro and nitro groups is expected to lower the energy of the LUMO, making the molecule more electrophilic and susceptible to nucleophilic attack. The N-methylamino group, being electron-donating, would raise the HOMO energy.

Table 2: Conceptual DFT Reactivity Descriptors

| Descriptor | Definition | Predicted Influence of Substituents on this compound |

| Ionization Potential (I) | -EHOMO | Increased by electron-withdrawing groups |

| Electron Affinity (A) | -ELUMO | Increased by electron-withdrawing groups |

| Chemical Hardness (η) | (I - A) / 2 | Generally increases with the HOMO-LUMO gap |

| Electronegativity (χ) | (I + A) / 2 | Increased by electron-withdrawing groups |

| Electrophilicity Index (ω) | χ² / (2η) | Increased by electron-withdrawing groups |

This table provides a qualitative prediction of how the chloro and nitro substituents would influence the reactivity descriptors of the target molecule based on general principles of electronic effects.

Tautomerism Investigations for Acridin-9-amines

A critical aspect of the chemistry of acridin-9-amines is their ability to exist in two tautomeric forms: the amino form and the imino form. The position of this equilibrium is highly dependent on the nature of the substituents on the acridine ring and the exocyclic nitrogen, as well as the solvent environment.

Quantum chemical calculations are instrumental in predicting the relative stabilities of these tautomers. Studies on various substituted acridin-9-amines have shown that electron-withdrawing groups on the acridine ring tend to favor the imino tautomer, while electron-donating groups favor the amino form. In the case of this compound, the presence of two strong electron-withdrawing groups (chloro and nitro) would likely shift the equilibrium towards the imino tautomer.

Structure Activity Relationship Sar of 2 Chloro N Methyl 7 Nitroacridin 9 Amine and Its Analogs

Influence of the Nitro Group at C-7 on Molecular Interactions

The presence and position of a nitro group on the acridine (B1665455) scaffold are critical determinants of biological activity. The nitro group is strongly electron-withdrawing, which significantly alters the electronic distribution of the aromatic system. When positioned at C-7, this group can influence the molecule's interaction with biological targets. Studies on substituted acridines have shown that substitution at the 7th position can lead to enhanced selectivity for certain cancer cell lines. nih.gov For example, 7- and 8-substituted acridines demonstrated increased selectivity for the HCT-8 human colon carcinoma line over the L1210 mouse leukemia line. nih.gov

The electronic effect of the nitro group also impacts the basicity of the acridine nitrogen and the exocyclic amine, which can affect the molecule's charge at physiological pH. While weakly basic derivatives that exist as monocations are often more effective, strongly electron-withdrawing groups can render the acridine neutral, a characteristic that may not favor cytotoxicity. nih.gov Furthermore, the position of the nitro group is crucial for its mechanism of action. Studies comparing 1-nitro and 2-nitro aminoacridine derivatives revealed that while both could intercalate into DNA, the 1-nitro analog had a much stronger inhibitory effect on RNA biosynthesis and could form covalent crosslinks with DNA in living cells. nih.gov This suggests the biological activity of nitroacridines can depend more on their ability to form covalent bonds than on their intercalation ability alone. nih.gov The planarity of the nitro group relative to the aromatic ring is also a factor; a planar arrangement allows for electron delocalization that strengthens the C-NO2 bond, while steric hindrance from adjacent groups can force it out of plane, weakening the bond and altering its reactivity. mdpi.com

Role of Chlorine Substitution at C-2 on Biological Effects

The chlorine atom at the C-2 position plays a multifaceted role in modulating the biological profile of the parent compound. Generally, the introduction of a chlorine substituent into a biologically active molecule can significantly enhance its efficacy. researchgate.net This is attributed to several factors:

Increased Lipophilicity : Chlorine substitution typically increases the molecule's lipophilicity, which can improve its ability to partition into and cross cell membranes, thereby reaching its intracellular target, such as DNA. researchgate.net

Metabolic Stability : The presence of a chlorine atom can prevent metabolic hydroxylation at the C-2 position, increasing the compound's biological half-life. researchgate.net

Electronic Effects : As an electronegative atom, chlorine exerts an inductive electron-withdrawing effect, which can increase the electrophilicity of adjacent regions of the molecule and influence binding interactions. researchgate.net

In various acridine series, chloro-substitution has been linked to potent biological effects. For instance, 9-chloro-1-nitroacridine (B102269) derivatives have shown significant cytotoxicity against melanoma cells. nih.gov The substitution pattern of 2-methoxy and 6-chloro on the acridine ring, as seen in the antimalarial drug mepacrine, also confers potent antileishmanial activity and a high in vitro therapeutic index. nih.gov Furthermore, a DNA conjugate bearing a 9-amino-6-chloro-2-methoxyacridine (B163386) was found to be highly active in promoting site-selective RNA scission, indicating that the chloro and methoxy (B1213986) groups positively contribute to its function. nih.gov

Significance of the N-Methyl Group at C-9 on Interaction Affinity and Specificity

The substituent on the exocyclic amine at C-9 is pivotal for defining the affinity and specificity of interaction with biological macromolecules. The presence of a methyl group on the nitrogen (an N-methyl group) versus an unsubstituted amine (N-H) has several important consequences:

Hydrogen Bonding : An unsubstituted or secondary amine (N-H) can act as a hydrogen bond donor. This capability is often crucial for specific interactions with DNA or protein targets. Replacing the hydrogen with a methyl group removes this hydrogen bond donor potential, which can significantly alter the binding mode and reduce affinity for certain targets. For example, in studies of manzamine A analogs, alkyl substitution on the 9-N position led to a significant decrease in antimalarial activity, suggesting a free 9-NH was required for this effect. nih.gov

Steric Hindrance : The methyl group is bulkier than a hydrogen atom. This can introduce steric hindrance that may prevent the molecule from fitting optimally into a narrow binding pocket or the minor groove of DNA. Conversely, it could also lead to favorable van der Waals interactions in a larger pocket. Studies on 9-anilinoacridines have shown that substituents can cause steric inhibition that hinders the entry of the acridine nucleus into a DNA intercalation site. nih.gov

Impact of Acridine Core Planarity and Conjugation

The fundamental architecture of the acridine molecule is central to its primary mechanism of action. The tricyclic core is an extended, planar, and aromatic system. This planarity is the single most important feature enabling acridine derivatives to function as DNA intercalators. nih.gov Intercalation is a process where the flat aromatic ring system stacks between the base pairs of the DNA double helix. nih.govnih.gov

This interaction is stabilized by several forces:

π-π Stacking : The conjugated π-electron system of the acridine core interacts favorably with the π-electron clouds of the DNA base pairs above and below it.

Van der Waals Forces : Close contact between the acridine and the DNA base pairs allows for stabilizing van der Waals interactions.

The planarity of the acridine core is essential for maximizing these interactions and ensuring a snug fit within the DNA helix. This intercalation disrupts the normal structure and function of DNA, inhibiting crucial cellular processes like replication and transcription, which is the basis for the antitumor activity of many acridine derivatives. nih.govmdpi.com The conjugated system not only provides the necessary planarity but also contributes to the electronic properties that facilitate strong binding. Any substituent that disrupts this planarity can significantly reduce the molecule's DNA-binding affinity and, consequently, its biological activity. The introduction of an acridine moiety can effectively orient a molecule for specific interactions, leading to enhanced reactivity, such as more efficient DNA cleavage. nih.gov

Steric and Electronic Effects of Substituents on DNA Binding Affinity

Electronic Effects : The electronic nature of substituents (whether they are electron-donating or electron-withdrawing) modifies the electron density of the acridine ring. This can influence the strength of the π-π stacking interactions with DNA bases. For instance, studies on 9-anilinoacridines have shown that electron-donating groups at certain positions of the anilino ring can improve DNA binding. nih.gov Conversely, strongly electron-withdrawing groups like the nitro group can modulate the molecule's charge and interaction potential. nih.gov

Steric Effects : The size and position of substituents are critical. Bulky groups can sterically hinder the molecule's ability to slide between DNA base pairs. nih.gov This is particularly true for substituents near the intercalating core. For example, substitution at the 3' position of a 9-anilinoacridine (B1211779) ring was found to lower DNA binding due to steric inhibition. nih.gov In contrast, substitution at other positions, such as C5 on an acridine-4-carboxamide, can significantly enhance binding affinity and enthalpy, suggesting these substituents play a critical role in directing molecular interactions at the binding site. nih.gov The steric bulk of substituents can also influence the geometry of other functional groups, such as forcing a nitro group out of planarity with the aromatic ring, which in turn affects its electronic contribution and bond strength. mdpi.com

The following table presents data on how different 9-amino-acridine derivatives, with varying substituents, exhibit different levels of activity, illustrating the impact of these substitutions.

| Compound | Substituents | Activity (IC50 in µM) | Key Feature |

|---|---|---|---|

| Amodiaquine | 7-Chloro, 4'-amino, 2'-diethylaminomethyl phenol | 16.7 | Chloroquinoline core |

| Acridin-9-amine HCl | Unsubstituted 9-aminoacridine | 4.742 | Basic acridine scaffold |

| MP3 | 6-chloro, 2-methoxy, 9-(4-methylpiperidin-1-yl) | 5.259 | Bulky C-9 substituent |

| MP4 | 3-chloro, 7-methoxy, 2,9-diamine with side chain | 0.783 | Multiple substitutions, high potency |

| Amsacrine | 9-anilino with 3'-methoxy and 4'-methanesulfonamide | 8.8 | Classic Topo II inhibitor |

| MP11 | 9-Amino, 6-chloro, 2-methoxyacridine | 1.3 | Potent chloro-methoxy pattern |

Data adapted from a study on FoxP3 downregulators, illustrating the range of activities based on substitution patterns. nih.gov

Correlation between Lipophilicity and Intercalation Stabilization

An optimal level of lipophilicity is required for several reasons:

Membrane Permeability : A molecule must be able to cross the lipid bilayers of cell and nuclear membranes to reach the DNA in the nucleus. Increased lipophilicity generally enhances this transport. researchgate.net

Intercalation Stabilization : The interior of the DNA double helix, composed of the stacked base pairs, is a relatively hydrophobic or lipophilic environment compared to the aqueous cellular milieu and the charged phosphate (B84403) backbone. An intercalated lipophilic molecule can be stabilized by favorable hydrophobic interactions within this core, leading to a more stable drug-DNA complex.

Protein Interactions : Lipophilic domains are also found in proteins, such as enzymes that interact with DNA (e.g., topoisomerases). Lipophilicity can enhance binding to these targets.

Future Research Trajectories

Exploration of Novel Synthetic Routes for Diversification of Substitution Patterns

Future synthetic research should focus on developing novel, efficient, and versatile synthetic methodologies to create a diverse library of 2-Chloro-N-methyl-7-nitroacridin-9-amine derivatives. The goal is to systematically modify the acridine (B1665455) core at various positions to probe structure-activity relationships (SAR). Key strategies would involve exploring new catalytic systems (e.g., palladium, copper) for cross-coupling reactions to introduce a wide array of substituents. Modifications could target the chloro and nitro groups, as well as the N-methyl-amine side chain, to modulate the compound's electronic, steric, and lipophilic properties. Such a diversified library is essential for optimizing target affinity, selectivity, and pharmacokinetic profiles.

| Synthetic Strategy | Target Position/Group | Potential Reagents/Conditions | Objective |

| Nucleophilic Aromatic Substitution | C-2 (Chloro group) | Various amines, thiols, alcohols | Explore impact of C-2 substituent on target binding. |

| Reduction of Nitro Group | C-7 (Nitro group) | SnCl₂/HCl, H₂/Pd-C | Investigate the role of the electron-withdrawing group. |

| N-alkylation/N-arylation | 9-Amine | Alkyl halides, Arylboronic acids | Modulate side-chain interactions and solubility. |

| Functionalization of Acridine Core | Various positions | C-H activation, Halogenation | Introduce novel functional groups for further derivatization. |

Advanced Computational Studies for Deeper Mechanistic Understanding

To complement synthetic efforts, advanced computational studies are critical for gaining a deeper, atomistic-level understanding of the compound's mechanism of action. Future research should employ a range of computational tools to predict and rationalize the behavior of this compound.

Quantum Mechanics (QM): To accurately calculate the electronic properties, reactivity, and interaction energies of the compound.

Molecular Docking: To predict the binding poses of the compound and its derivatives within the active sites of potential biological targets, such as DNA and topoisomerase enzymes. researchgate.net

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound-target complex over time, providing insights into binding stability, conformational changes, and the role of solvent molecules. nptel.ac.in

Quantitative Structure-Activity Relationship (QSAR): To build predictive models that correlate the chemical structures of the synthesized derivatives with their biological activities, guiding the design of more potent compounds. nptel.ac.in

These computational approaches can prioritize the synthesis of the most promising candidates, thereby saving time and resources. nptel.ac.in

Integration of Multi-Omics Data in Molecular Interaction Analysis

A systems biology approach, integrating various "omics" technologies, will be instrumental in mapping the global cellular response to this compound. By combining genomics, transcriptomics, proteomics, and metabolomics, researchers can obtain a comprehensive view of the pathways perturbed by the compound. mdpi.com Future studies should focus on analyzing cells treated with the compound to identify changes in gene expression, protein levels, and metabolic profiles. mdpi.complos.org This multi-omics approach can help in identifying not only the primary target but also off-target effects and downstream signaling cascades. mdpi.com Integrating these large datasets can reveal novel biomarkers for compound activity and potential mechanisms of action that are not apparent from single-data-type analyses. nih.govnih.gov

Development of High-Throughput Screening Methodologies for Mechanistic Probes

To efficiently test the diversified library of derivatives and to probe the mechanism of action, the development of robust high-throughput screening (HTS) assays is essential. nih.gov Future research should aim to design and validate HTS platforms tailored to the specific properties of acridine compounds. For instance, based on the knowledge that acridines often interact with nucleic acids, fluorescence-based HTS assays could be developed to measure DNA intercalation or enzyme inhibition in a 96- or 384-well format. wikipedia.org Furthermore, HTS can be used to screen the compound against large panels of kinases or other enzymes to identify its primary molecular target. nih.gov The discovery of a potent derivative, DC_G16-11, through HTS for GCN5 inhibitors showcases the power of this approach for the acridine scaffold. nih.gov

Investigation of Molecular Mechanism in 3D Cellular Models

Traditional 2D cell monolayers often fail to replicate the complex microenvironment of native tissues. Future investigations must transition to three-dimensional (3D) cell culture models, such as spheroids and organoids, to study the molecular mechanism of this compound in a more physiologically relevant context. nih.govmoleculardevices.com These models better mimic cell-cell interactions, nutrient and oxygen gradients, and gene expression profiles found in vivo. moleculardevices.commoleculardevices.com Studying the compound's effects in 3D models can provide more predictive data on its efficacy and mechanism. nih.gov For example, comparing the cytotoxic effects in 2D versus 3D cultures can reveal dependencies on the tumor microenvironment. nih.gov Imaging and molecular analysis of treated spheroids can offer insights into drug penetration and target engagement within a tissue-like structure. moleculardevices.com

| Parameter | 2D Monolayer Culture | 3D Spheroid/Organoid Model |

| Cell Morphology | Flattened, artificial | Native-like, spherical |

| Cell-Cell Interactions | Limited to lateral contacts | Extensive, mimics tissue |

| Gradients (Nutrient, O₂) | Uniform access | Physiological gradients present |

| Gene/Protein Expression | Often altered from in vivo state | More closely resembles in vivo state |

| Predictive Power | Lower | Higher, more clinically relevant. moleculardevices.com |

Elucidation of Resistance Mechanisms at the Molecular Level

The development of resistance is a significant challenge for many therapeutic agents. A crucial future research trajectory is the elucidation of molecular mechanisms that could lead to resistance to this compound. This involves generating resistant cell lines through continuous exposure to the compound and then using multi-omics approaches to compare them with sensitive parental cells. Potential mechanisms that warrant investigation include alterations in drug uptake or efflux, mutations in the drug's target, and upregulation of DNA repair pathways. nih.govnih.gov Understanding these resistance mechanisms at a molecular level is critical for designing strategies to overcome them, such as co-administration with other agents or developing next-generation compounds that are less susceptible to resistance. nih.gov

Application of Advanced Analytical Techniques for Real-time Interaction Monitoring

Directly observing and quantifying the engagement of a compound with its target in living cells provides invaluable mechanistic proof. Future research should apply advanced analytical techniques for real-time monitoring of the molecular interactions of this compound.

Cellular Thermal Shift Assay (CETSA): This method can confirm direct binding to a target protein in live cells by measuring changes in the protein's thermal stability upon ligand binding. nih.gov

Surface Plasmon Resonance (SPR): An in vitro technique to measure the kinetics (on- and off-rates) and affinity of the compound's interaction with purified target proteins. nih.gov

Fluorescence-Based Techniques: Methods like Förster Resonance Energy Transfer (FRET) or Bioluminescence Resonance Energy Transfer (BRET) can be used to monitor target engagement within cellular compartments. acs.org

Target Engagement-Mediated Amplification (TEMA): An emerging technology that uses oligonucleotide-conjugated drugs to visualize and measure target engagement in situ with high spatial resolution. nih.govnih.gov

Employing these techniques will provide definitive evidence of target engagement and can help to correlate target occupancy with downstream cellular effects.

Q & A

Basic Research Questions

Q. How can 2-Chloro-N-methyl-7-nitroacridin-9-amine be synthesized with high purity, and what key factors influence yield and impurity formation?

- Methodological Answer : Synthesis routes for acridine derivatives often involve palladium-catalyzed cross-coupling reactions or nucleophilic substitution. For example, substituting chlorine at the 2-position with methylamine under controlled pH (e.g., using triethylamine as a base) and inert atmospheres (to prevent oxidation) can optimize yield. Catalysts like Pd(dba)₂ or BINAP, as reported for analogous acridin-9-amine derivatives, may improve efficiency . Purification via column chromatography (silica gel, CH₂Cl₂/MeOH) and recrystallization ensures purity. Monitor for nitrosamine impurities (e.g., via LC-MS) due to the presence of secondary amines and nitro groups, which may react under acidic conditions .

Q. What analytical methods are recommended for detecting and quantifying this compound and its potential impurities?

- Methodological Answer : Use reverse-phase HPLC with UV detection (λ = 254–280 nm for nitroaromatics) coupled with mass spectrometry for structural confirmation. For trace nitrosamine impurities (e.g., N-nitrosomethyl derivatives), employ sensitive LC-MS/MS methods with a limit of quantification (LOQ) ≤ 1 ppm. Validate methods per ICH Q2(R1) guidelines, including specificity, linearity (R² > 0.995), and recovery (90–110%) . Ensure reference standards are synthesized or sourced for calibration, as per EMA recommendations .

Q. How stable is this compound under varying storage conditions, and what degradation products should be monitored?

- Methodological Answer : Conduct forced degradation studies under ICH Q1A conditions:

- Thermal : Heat at 60°C for 10 days (monitor for dechlorination or nitro group reduction).

- Photolytic : Expose to UV light (ICH Option 2) to assess photostability.

- Hydrolytic : Test in acidic (0.1 M HCl), neutral, and alkaline (0.1 M NaOH) solutions at 40°C.

Degradation products may include 7-nitroacridin-9-amine (via dechlorination) or nitrosamines (under nitrosating conditions). Use stability-indicating HPLC methods for quantification .

Advanced Research Questions

Q. What mechanistic pathways explain the formation of nitrosamine impurities in this compound, and how can these be mitigated?

- Methodological Answer : Nitrosation risk arises from the methylamine moiety reacting with nitrite (NO₂⁻) or nitro groups under acidic or oxidative conditions. To mitigate:

- Avoid sodium nitrite or nitrosating agents during synthesis.

- Use scavengers (e.g., ascorbic acid) to quench reactive nitrogen species.

- Monitor raw materials (e.g., solvents, amines) for nitrite contamination via ion chromatography. Structural analogs (e.g., N-methyl-1-nitroacridin-9-amine) show similar reactivity, suggesting nitro group participation in nitrosamine formation .

Q. How should researchers resolve contradictory data in analytical results, such as inconsistent impurity profiles across batches?

- Methodological Answer : Apply a systematic contradiction analysis:

Cross-validate methods : Compare LC-MS, NMR, and FTIR data to confirm impurity identity.

Replicate synthesis : Control variables (temperature, reagent purity) to isolate root causes.

Statistical evaluation : Use ANOVA to assess batch-to-batch variability.

For example, discrepancies in nitro group reduction products may arise from trace metal catalysts or residual solvents influencing reactivity .

Q. What experimental design principles apply to studying the photophysical properties of this compound?

- Methodological Answer : Characterize fluorescence/phosphorescence using time-resolved spectroscopy. Prepare solutions in degassed acetonitrile to minimize oxygen quenching. Compare quantum yields with structurally similar compounds (e.g., 10-Bromo-N,N-diphenylanthracen-9-amine) to correlate substituent effects (e.g., nitro vs. bromo) with emission profiles . Use DFT calculations to model excited-state transitions and validate experimental data .

Q. How can researchers design forced degradation studies to predict long-term stability in biological matrices?

- Methodological Answer : Simulate physiological conditions:

- pH 7.4 buffer (37°C, 14 days) to mimic blood stability.

- Liver microsomes (CYP450 enzymes) to assess metabolic pathways.

- Light exposure (visible/UVA) to model photodegradation in topical applications.

Analyze degradation products via HRMS and compare with in silico predictions (e.g., Mass Frontier software). For acridine derivatives, expect hydroxylation at the 7-nitro position or demethylation of the N-methyl group .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.